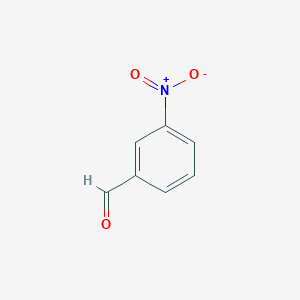
3-Nitrobenzaldehyde
Cat. No. B041214
Key on ui cas rn:
99-61-6
M. Wt: 151.12 g/mol
InChI Key: ZETIVVHRRQLWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06943172B2
Procedure details


3-nitrobenzoylchloride (5.0 g, 26.94 mmol) was added to a solution of thioanisole (3.16 ml, 26.94 mmol) and 1,2-dichlorethane (95 mL). The resulting reaction mixture was cooled to 0° C. (ice/H2O bath) and 0.5 equivalents of aluminum trichloride (1.8 g, 13.47 mmol) was added. The reaction was allowed to stir for 15 min at this temperature and the cold bath was removed followed by addition of the remaining equivalents of AlCl3 (2.51 g, 18.87). The reaction solution turned a dark greenish/yellow and was allowed to stir at room temp. for 18 h, after which time the reaction was quenched slowly with H2O (50 mL). The mixture was diluted with CH2Cl2 (50 mL) and washed with H2O (3×50 mL), and the combined organic phases were washed with satd NaHCO3 (50 mL), dried (MgSO4) and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography (EtOAc/hexane, ¼) to afford 3.3 g (44%) of 4-(methylsulfanyl)phenyl](3-nitrophenyl)methanone as a solid. EI-LRMS m/z 274 (M+); TLC Rf 0.68 (EtOAc/Hex, ⅔). Step 2. Preparation of (3-aminophenyl)[4-(methylsulfanyl)phenyl]methanone



[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].C1(SC)C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3]>ClCCCl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[O:8])[CH:10]=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
|
|
Name
|
|
|
Quantity
|
3.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)SC
|
|
Name
|
|
|
Quantity
|
95 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
[Compound]
|
Name
|
ice H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 15 min at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cold bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of the remaining equivalents of AlCl3 (2.51 g, 18.87)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temp. for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which time the reaction was quenched slowly with H2O (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with CH2Cl2 (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with satd NaHCO3 (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel column chromatography (EtOAc/hexane, ¼)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
